2-(2-Amino-1,3-thiazol-4-yl)ethanol hydrochloride
Overview
Description
2-(2-Amino-1,3-thiazol-4-yl)ethanol hydrochloride, also known as 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride, is a chemical compound with the molecular formula C5H7ClN2O2S and a molecular weight of 194.6393 . It is used in the production of cefotiam .
Synthesis Analysis
The synthesis of a new series of S-substituted acetamides derivatives of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol were synthesized and evaluated for enzyme inhibition study along with cytotoxic behavior . Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate was converted to corresponding acid hydrazide by hydrazine hydrate in ethanol . The reflux of acid hydrazide with carbon disulfide resulted in 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol .Molecular Structure Analysis
The 2-amino-1,3-thiazol-4-yl heterocycle was characterized by two signals at δ 6.99 (br.s, 2H, –NH2), and 6.38 (s, 1H, H-5). A signal at δ 4.03 (br.s, 2H, CH2-6) was assignable to a methylene group connecting the two heterocycles in the molecule .Chemical Reactions Analysis
Different electrophiles were synthesized by the reaction of respective anilines (one in each reaction) and 2-bromoacetylbromide in an aqueous medium . The targeted bi-heterocyclic compounds were synthesized by stirring nucleophilic 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol with different acetamides electrophiles (one after another), in DMF using LiH as base and activator .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives have been proven to inhibit bacterial pathogens effectively. They exhibit potent antibacterial activity against Gram-negative bacteria and show significant antifungal activity against strains like Candida albicans and Candida glabrata .
Anti-Diabetic Agents
Some thiazole derivatives are valuable as anti-diabetic agents due to their ability to lower blood pressure and treat infections, which are common complications associated with diabetes .
Cancer Treatment
Thiazole compounds are utilized in cancer treatment due to their cytotoxicity activity on human tumor cell lines, including prostate cancer .
Antioxidant Properties
A series of thiazole derivatives have been synthesized and screened for their in vitro antioxidant properties, showing potent antioxidant activity .
Estrogen Receptor Ligands
Aminothiazole compounds act as ligands of estrogen receptors, which can be crucial in the development of treatments for hormone-related conditions .
Adenosine Receptor Antagonists
These compounds afford a new group of adenosine receptor antagonists, which could have implications in neurological research and treatments .
Schistosomicidal and Anthelmintic Drugs
Thiazoles are also used as schistosomicidal and anthelmintic drugs, indicating their potential in treating parasitic infections .
Fungicides
They serve as fungicides, inhibiting the growth of plant pathogens like Xanthomonas, which is significant for agricultural applications .
Mechanism of Action
Target of Action
Thiazole derivatives have been known to interact with various targets such as topoisomerase ii and COX-1 .
Mode of Action
Thiazole derivatives have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death . Some thiazole derivatives have also shown weak COX-1 inhibitory activity .
Biochemical Pathways
Thiazole derivatives have been associated with the inhibition of the enzyme α-glucosidase , which plays a crucial role in carbohydrate metabolism.
Result of Action
Thiazole derivatives have shown significant analgesic and anti-inflammatory activities .
Future Directions
The 2-aminothiazole scaffold is one of the characteristic structures in drug development as this essential revelation has several biological activities abiding it to act as an anticancer, antioxidant, antimicrobial and anti-inflammatory agent, among other things . Therefore, there is a potential for future research and development in this area .
properties
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)ethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2OS.ClH/c6-5-7-4(1-2-8)3-9-5;/h3,8H,1-2H2,(H2,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVRSIFTUJIXJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)CCO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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